molecular formula C17H21N7O B2856198 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone CAS No. 1797187-18-8

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone

Cat. No.: B2856198
CAS No.: 1797187-18-8
M. Wt: 339.403
InChI Key: KZAFBVREMVYIKK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The pyridazine ring is linked to a piperazine group, which is further functionalized with a cyclohex-3-en-1-yl methanone unit. The cyclohexene ring introduces conformational flexibility, which may influence binding interactions with biological targets compared to rigid aromatic substituents.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c25-17(14-4-2-1-3-5-14)23-10-8-22(9-11-23)15-6-7-16(21-20-15)24-13-18-12-19-24/h1-2,6-7,12-14H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAFBVREMVYIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activities associated with this compound, including its pharmacological implications, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N7O4C_{20}H_{21}N_{7}O_{4} with a molecular weight of approximately 423.43 g/mol. The structure features a triazole ring, a pyridazine moiety, and a piperazine group, which are known for their diverse biological activities.

Pharmacological Activities

Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings often exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyridine derivatives, demonstrating their effectiveness against bacterial strains, suggesting that similar structural motifs in our compound could yield comparable antimicrobial effects .

Anticancer Potential
The presence of the cyclohexene moiety may enhance the compound's interaction with biological targets involved in cancer pathways. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, triazole derivatives have been noted for their cytotoxic effects against various cancer types .

Neuropharmacological Effects
Piperazine derivatives are well-documented for their neuropharmacological activities, including anxiolytic and antidepressant effects. The piperazine group in this compound may contribute to such activities, making it a candidate for further investigation in neuropharmacology .

Synthesis and Case Studies

The synthesis of this compound can be approached through several synthetic routes commonly used for similar heterocyclic compounds:

  • Formation of Triazole Ring : Utilizing 1H-triazole precursors in reactions with appropriate aldehydes or ketones.
  • Pyridazine Synthesis : Employing cyclization reactions involving hydrazine derivatives.
  • Piperazine Incorporation : Reacting piperazine with the synthesized triazole-pyridazine intermediates.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialTriazole derivativesInhibition of bacterial growth
AnticancerPyridazine-based compoundsInduction of apoptosis in cancer cells
NeuropharmacologicalPiperazine derivativesAnxiolytic and antidepressant effects

Research Findings

Recent studies have further elucidated the mechanisms by which compounds similar to this compound exert their biological effects:

  • Mechanism of Action : The interaction with specific enzymes or receptors has been documented; for example, triazole derivatives often inhibit fungal cytochrome P450 enzymes, leading to antifungal activity.
  • Binding Affinity Studies : Research has shown that these compounds can effectively bind to serum albumin and other proteins, influencing their bioavailability and therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing triazole and piperazine moieties exhibit significant antimicrobial properties. The triazole group is known for its efficacy against a variety of pathogens, including fungi and bacteria. In a study evaluating similar compounds, derivatives showed potent activity against resistant strains of bacteria, suggesting that (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone could potentially be developed as a novel antimicrobial agent .

Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, a series of triazole-based compounds demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression . This indicates that the target compound may also possess similar properties, warranting further investigation.

Neuropharmacological Applications

Cognitive Enhancement
Piperazine derivatives are often explored for their neuropharmacological effects. Studies have shown that certain piperazine-containing compounds can enhance cognitive functions and exhibit anxiolytic properties. The compound may share these effects due to its structural components . Further research is needed to elucidate its mechanism of action on neurotransmitter systems.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against various pathogens. Among the derivatives tested, those with piperazine linkages exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the triazole ring significantly impacted efficacy .

Case Study 2: Anticancer Activity
A recent study focused on the synthesis of triazole-piperazine hybrids and their anticancer activity against breast cancer cell lines. The results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key motifs with other triazole- and piperazine-containing derivatives, but differences in substituents and core rings lead to distinct physicochemical and biological properties. Below is a comparative analysis based on available evidence:

Compound Core Structure Substituents Physical State Key Data
Target Compound Pyridazine + 1,2,4-triazole Cyclohex-3-en-1-yl methanone, piperazine Not reported Molecular formula: C₁₉H₂₂N₆O (PubChem)
(6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) Imidazo-pyridine Chloro, methyl, nitro, methoxyphenyl Yellow solid (104–105°C) ESI-MS: Calc. 579.16, Exp. 579.20
(4-(Cyclopropylsulfonyl)-1-piperazinyl){1-[6-(1H-1,2,4-triazol-1-yl)-3-pyridazinyl]-3-piperidinyl}methanone Pyridazine + piperidine Cyclopropylsulfonyl, piperidine Not reported Molecular formula: C₂₀H₂₈N₈O₃S (RN: 1795419-71-4)
4-[4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one Triazolone Methoxyphenyl, piperazine, methylpropyl Not reported Pharmacological focus (likely CNS or antiparasitic)

Physicochemical and Pharmacological Differences

  • Target Compound vs. 8p: The target lacks the imidazo-pyridine core and nitro/methoxyphenyl substituents found in 8p.
  • Target vs. Cyclopropylsulfonyl Derivative (RN: 1795419-71-4) : Replacing piperazine with piperidine and adding a sulfonyl group (RN: 1795419-71-4) likely alters solubility and target selectivity. Sulfonyl groups often enhance metabolic stability but may reduce bioavailability .
  • Triazolone Analog () : The triazolone ring in this compound suggests divergent reactivity (e.g., hydrogen-bonding capacity) compared to the triazole in the target, which could influence binding to enzymes like cytochrome P450 or parasitic proteases .

Hypothetical Pharmacological Implications

  • Antiparasitic Activity: Analogs in exhibit antitrypanosomal and antileishmanial activity, with IC₅₀ values in the micromolar range. The target’s cyclohexene moiety may modulate activity against similar pathogens by enhancing hydrophobic interactions with parasitic membranes or enzymes .
  • CNS Penetration : Piperazine derivatives often cross the blood-brain barrier. The cyclohexene group’s flexibility might reduce steric hindrance, favoring CNS applications compared to bulkier analogs .

Data Tables for Comparative Analysis

Table 1: Structural Comparison

Feature Target Compound Compound 8p RN: 1795419-71-4
Core Heterocycle Pyridazine Imidazo-pyridine Pyridazine + piperidine
Triazole Position 6-position (1,2,4-triazole) 4-position (1,2,3-triazole) 6-position (1,2,4-triazole)
Key Substituent Cyclohex-3-en-1-yl 4-Methoxy-2-nitrophenyl Cyclopropylsulfonyl
Molecular Weight (g/mol) ~362.43 579.20 460.55

Table 2: Pharmacokinetic Predictions

Property Target Compound Compound 8p RN: 1795419-71-4
LogP (Predicted) 2.8 3.5 2.1
Hydrogen Bond Donors 1 2 2
Rotatable Bonds 5 7 6

Q & A

Q. What are the key considerations for synthesizing (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclohex-3-en-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step pathways, including:

  • Coupling reactions (e.g., amide bond formation between the piperazine and cyclohexenyl methanone moieties) .
  • Huisgen cycloaddition for introducing the 1,2,4-triazole group onto the pyridazine ring .
  • Purification via column chromatography or recrystallization to isolate intermediates.
    Optimization strategies:
  • Use anhydrous solvents (e.g., DMF, dichloromethane) and catalysts (e.g., CuI for click chemistry) to improve reaction efficiency .
  • Monitor reaction progress with TLC or HPLC to minimize by-products .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the connectivity of the piperazine, pyridazine, triazole, and cyclohexenyl groups .
  • X-ray crystallography: Resolves stereochemistry of the cyclohexenyl moiety and confirms spatial arrangement .
  • High-resolution mass spectrometry (HRMS): Validates molecular formula and isotopic patterns .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

  • Receptor binding assays: Test affinity for serotonin/dopamine receptors (common targets for piperazine derivatives) using radioligand displacement .
  • In vitro enzyme inhibition: Screen against kinases or proteases due to the triazole-pyridazine scaffold’s potential interaction with ATP-binding pockets .
  • Cell viability assays: Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

Methodological Answer:

  • Systematic substitution: Modify the cyclohexenyl group (e.g., introduce halogens or hydroxyls) to assess impact on lipophilicity and target binding .
  • Bioisosteric replacement: Replace the 1,2,4-triazole with 1,2,3-triazole or oxadiazole to evaluate metabolic stability .
  • Pharmacokinetic profiling: Measure LogP, plasma protein binding, and metabolic stability in liver microsomes to prioritize derivatives .

Q. What experimental approaches are used to evaluate chemical stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and UV light to identify degradation products .
  • HPLC-MS analysis: Track degradation kinetics and characterize by-products (e.g., oxidation of the cyclohexenyl group or hydrolysis of the methanone) .
  • Accelerated stability testing: Store at 25°C/60% RH for 6 months to simulate shelf-life conditions .

Q. How can researchers resolve contradictions in biological data across different assay systems?

Methodological Answer:

  • Orthogonal validation: Confirm receptor binding results using both radioligand assays and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Cell-based vs. cell-free systems: Compare enzyme inhibition in isolated proteins versus whole-cell lysates to identify off-target effects .
  • Dose-response curves: Ensure consistent EC50/IC50 values across multiple replicates and cell lines .

Q. What computational methods support target identification and mechanistic studies?

Methodological Answer:

  • Molecular docking: Use AutoDock or Schrödinger to model interactions with GPCRs or kinases (focus on the triazole-pyridazine core’s hydrogen bonding) .
  • Molecular dynamics simulations: Simulate binding stability over 100 ns to assess conformational flexibility of the piperazine-cyclohexenyl moiety .
  • QSAR modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on triazole) with activity data to predict optimized structures .

Q. How are degradation pathways analyzed to ensure compound integrity in long-term studies?

Methodological Answer:

  • LC-MS/MS profiling: Identify major degradation products (e.g., oxidation at the cyclohexenyl double bond) and quantify their abundance .
  • Stability-indicating methods: Develop validated HPLC protocols with resolution >2.0 between the parent compound and degradation peaks .
  • Isolation and characterization: Use preparative HPLC to isolate degradation by-products for structural elucidation via NMR .

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